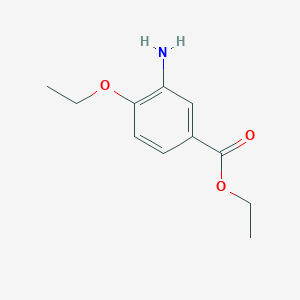
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase (PDE4). It is a white crystalline powder that is soluble in water and ethanol. Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.
Mecanismo De Acción
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 selectively inhibits PDE4, which is an enzyme that degrades cAMP. By inhibiting PDE4, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These pathways are involved in the regulation of inflammation, smooth muscle contraction, and immune cell function.
Biochemical and Physiological Effects:
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also reduces the recruitment and activation of immune cells, such as neutrophils and eosinophils, to the site of inflammation. 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has also been shown to have bronchodilatory effects by relaxing the smooth muscle in the airways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 is a potent and selective inhibitor of PDE4, which makes it a valuable tool for studying the role of cAMP signaling in various biological processes. However, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724.
Direcciones Futuras
There are several potential future directions for research on 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724. One area of interest is the development of more potent and selective PDE4 inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of cAMP signaling in other diseases, such as cancer and neurodegenerative disorders. Additionally, there is potential for the development of novel drug delivery systems for 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724, which could improve its efficacy and reduce its toxicity.
Métodos De Síntesis
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 is synthesized through a multi-step process starting from 2-chloro-4,5-dimethoxybenzaldehyde. The key step involves the reaction of the aldehyde with 4,7-diphenyl-1,10-phenanthroline to form the corresponding imine, which is then reduced to the corresponding amine. The amine is then cyclized to form the diazepinone ring, followed by the introduction of the hydroxyl groups.
Aplicaciones Científicas De Investigación
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects. 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dimethyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been studied in animal models of asthma, COPD, and inflammatory disorders, and has shown promising results.
Propiedades
Número CAS |
153181-38-5 |
|---|---|
Fórmula molecular |
C21H26N2O3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-dimethyl-1,3-diazepan-2-one |
InChI |
InChI=1S/C21H26N2O3/c1-22-17(13-15-9-5-3-6-10-15)19(24)20(25)18(23(2)21(22)26)14-16-11-7-4-8-12-16/h3-12,17-20,24-25H,13-14H2,1-2H3/t17-,18-,19+,20+/m1/s1 |
Clave InChI |
AJVZFVAMCBQKPD-ZRNYENFQSA-N |
SMILES isomérico |
CN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CN1C(C(C(C(N(C1=O)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES canónico |
CN1C(C(C(C(N(C1=O)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Otros números CAS |
153181-38-5 |
Sinónimos |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-dimethyl-1,3-diazepan-2-o ne |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)

![(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one](/img/structure/B124677.png)
![5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B124688.png)
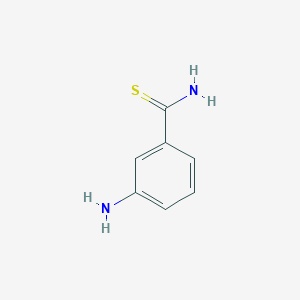
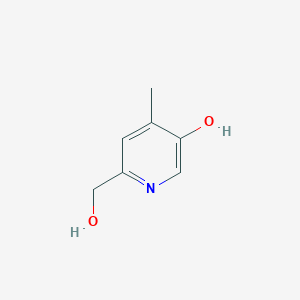
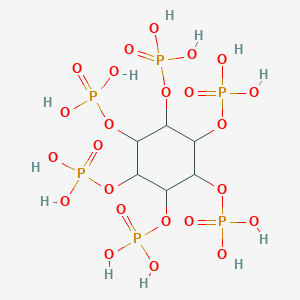
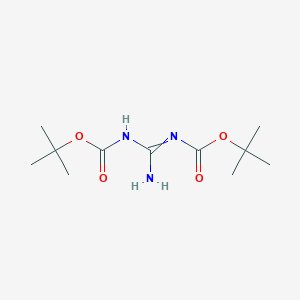
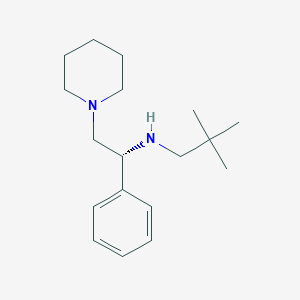
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)
